1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Overview
Description
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2OThe compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine sulfate
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine phosphate
Comparison: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The dihydrochloride form may offer advantages in certain applications, such as enhanced stability or improved interaction with biological targets .
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-yloxypiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUQFXQVFUHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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